
4-(Vinylsulfonyl)benzyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Vinylsulfonyl)benzyl acetate” is a derivative of benzyl acetate . Benzyl acetate is a naturally occurring colorless oily liquid found in many flowers such as jasmine, ylang-ylang, and tobira . It’s widely used in different areas such as soaps, essences, and other industrial essences due to its floral fragrance and low price .
Synthesis Analysis
Benzyl acetate, a precursor to “this compound”, can be synthesized through the esterification process. This involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid . The reaction is an equilibrium reaction, so to drive the reaction towards the product, excess acetic acid or benzyl alcohol can be used, or the water produced can be removed from the reaction medium .Molecular Structure Analysis
The molecular formula of benzyl acetate is C9H10O2 . It comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . For example, the biosynthetic pathways for benzyl acetate and eugenol both belong to the broader phenylpropene metabolic pathway .Physical And Chemical Properties Analysis
Benzyl acetate appears as a clear, colorless liquid under standard conditions with a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .科学的研究の応用
Asymmetric Diels-Alder Reactions
Vinyl sulfones, including structures similar to 4-(Vinylsulfonyl)benzyl acetate, have been utilized as dienophiles in asymmetric Diels-Alder reactions. These reactions are pivotal in synthetic organic chemistry for creating complex, chiral molecules. The study by Alonso, Carretero, and Ruano (1994) demonstrated the use of enantiomerically pure dienophiles in high yields and with excellent regioselectivity and stereoselectivity with a variety of 1,3-dienes, showcasing the potential of vinyl sulfones in asymmetric synthesis (Alonso, Carretero, & Ruano, 1994).
Ion Detection
Research by Abbaspour and Tavakol (1999) explored the use of benzyl disulphide, a compound related to vinyl sulfones, as an ionophore for developing a membrane electrode for lead ion detection. This application underscores the role of vinyl sulfone derivatives in creating selective sensors for environmental and analytical chemistry (Abbaspour & Tavakol, 1999).
Catalysis in Polymerization
Vinyl sulfones, including analogs of this compound, have been employed as monomers in polymerization processes. Ooka et al. (2005) reported the use of vinyl acetate in hydroesterification processes catalyzed by palladium, promoted by polymeric sulfonic acids. This research highlights the utility of vinyl sulfone derivatives in developing efficient, selective, and recyclable catalytic systems for polymer synthesis (Ooka, Inoue, Itsuno, & Tanaka, 2005).
Drug Encapsulation
Vinyl sulfone derivatives have found applications in the encapsulation of hydrophobic drugs. Rajot et al. (2003) described the miniemulsion polymerization of vinyl acetate with nonionic surfactants for producing nonionic nanoparticles, which were then used for encapsulating indomethacin, a hydrophobic drug. This illustrates the potential of vinyl sulfone derivatives in pharmaceutical formulations, particularly in improving the bioavailability of hydrophobic drugs (Rajot, Bône, Graillat, & Hamaide, 2003).
Safety and Hazards
Benzyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Inhalation may cause nausea, vomiting, a sore throat, and/or central nervous system depression with symptoms of headache, drowsiness/fatigue, dizziness/vertigo, confusion, or unconsciousness .
作用機序
Target of Action
The primary targets of 4-(Vinylsulfonyl)benzyl acetate are cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of key biological pathways .
Mode of Action
This compound interacts with its targets through a covalent bond formation . The compound inactivates cysteine proteases by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Pharmacokinetics
The compound’s reactivity suggests that it may have a strong binding affinity, which could influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cysteine proteases . This inhibition can disrupt normal protein degradation and regulation, potentially leading to various biological effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s reactivity with its targets . Additionally, the presence of other compounds, such as glutathione, can lead to undesired side reactions .
生化学分析
Biochemical Properties
It is known that vinyl sulfone-based compounds, such as 4-(Vinylsulfonyl)benzyl acetate, can participate in covalently reversible reactions with thiols . This suggests that this compound may interact with enzymes, proteins, and other biomolecules containing thiol groups .
Cellular Effects
Vinyl sulfone-based compounds are known to be potent irreversible inhibitors of cysteine proteases . This suggests that this compound may influence cell function by interacting with cysteine proteases and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that vinyl sulfone-based compounds can inactivate their target enzymes by the addition of the cysteinate residue of the active site at the double bond . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
特性
IUPAC Name |
(4-ethenylsulfonylphenyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-3-16(13,14)11-6-4-10(5-7-11)8-15-9(2)12/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPDZERVLNMVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)S(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

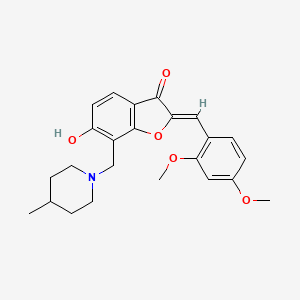

![N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2741653.png)
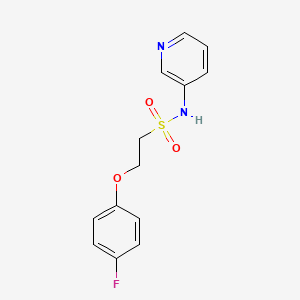
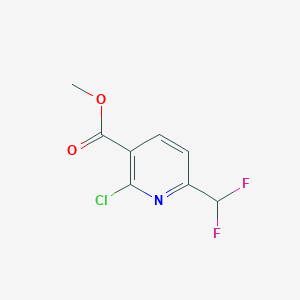
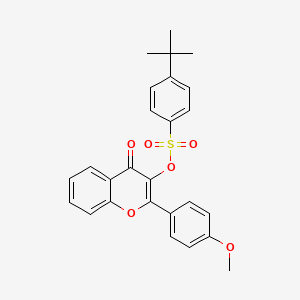
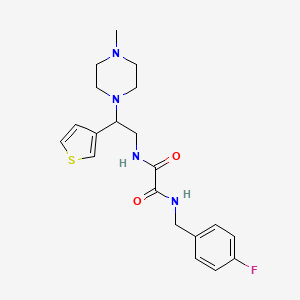
![1-((1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2741662.png)
![4-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2741666.png)
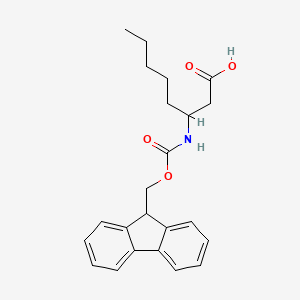
![2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2741668.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)